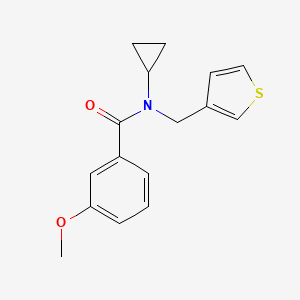

N-cyclopropyl-3-methoxy-N-(thiophen-3-ylmethyl)benzamide

Descripción

N-cyclopropyl-3-methoxy-N-(thiophen-3-ylmethyl)benzamide is a benzamide derivative featuring a cyclopropylamine group, a methoxy substituent at the 3-position of the benzoyl ring, and a thiophen-3-ylmethyl moiety. Benzamides are widely studied for their biological activities, including enzyme inhibition and receptor modulation, often influenced by substituent-driven electronic and steric effects .

Propiedades

IUPAC Name |

N-cyclopropyl-3-methoxy-N-(thiophen-3-ylmethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO2S/c1-19-15-4-2-3-13(9-15)16(18)17(14-5-6-14)10-12-7-8-20-11-12/h2-4,7-9,11,14H,5-6,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FITNXXRDHBAYIS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)N(CC2=CSC=C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-3-methoxy-N-(thiophen-3-ylmethyl)benzamide typically involves the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with cyclopropylamine to yield N-cyclopropyl-3-methoxybenzamide.

Introduction of the Thiophen-3-ylmethyl Group: The thiophen-3-ylmethyl group can be introduced via a nucleophilic substitution reaction. This involves reacting N-cyclopropyl-3-methoxybenzamide with thiophen-3-ylmethyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Análisis De Reacciones Químicas

Types of Reactions

N-cyclopropyl-3-methoxy-N-(thiophen-3-ylmethyl)benzamide can undergo various types of chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The benzamide core can be reduced to form the corresponding amine.

Substitution: The thiophen-3-ylmethyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products Formed

Oxidation: Products may include 3-methoxybenzoic acid or 3-methoxybenzaldehyde.

Reduction: Products may include N-cyclopropyl-3-methoxybenzylamine.

Substitution: Products will vary depending on the nucleophile used.

Aplicaciones Científicas De Investigación

N-cyclopropyl-3-methoxy-N-(thiophen-3-ylmethyl)benzamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mecanismo De Acción

The mechanism of action of N-cyclopropyl-3-methoxy-N-(thiophen-3-ylmethyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects on cellular pathways.

Comparación Con Compuestos Similares

Key Observations

Substituent Effects on Reactivity and Yield :

- The target compound’s thiophen-3-ylmethyl group introduces aromatic sulfur, which may enhance π-π stacking interactions in biological systems compared to Rip-B’s dimethoxyphenethyl group. However, Rip-B’s higher yield (80%) suggests that electron-rich aromatic amines (e.g., dimethoxyphenethylamine) facilitate efficient amidation .

- Rip-D’s lower yield (34%) highlights challenges in synthesizing hydroxy-substituted benzamides, possibly due to steric hindrance or competing side reactions .

This contrasts with Flutolanil’s trifluoromethyl group, which leverages strong electron-withdrawing effects for agrochemical activity . The N,O-bidentate directing group in ’s compound enables metal coordination, a feature absent in the target molecule but critical for catalytic applications .

Thermal Stability :

- Rip-B and Rip-D exhibit distinct melting points (90°C vs. 96°C), reflecting differences in crystallinity imparted by their substituents. The target compound’s melting point is unreported but could be influenced by the thiophene ring’s planarity .

Actividad Biológica

N-cyclopropyl-3-methoxy-N-(thiophen-3-ylmethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of the biological activity associated with this compound, including mechanisms of action, research findings, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of 287.37 g/mol. The compound features a benzamide core, which is substituted with a cyclopropyl group, a methoxy group at the meta position, and a thiophen-3-ylmethyl group.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may modulate enzyme activity or receptor binding, leading to various pharmacological effects. Preliminary studies suggest that it could act as an inhibitor of certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Anticancer Activity

Research indicates that this compound exhibits potent anticancer properties. In vitro studies have shown that it can inhibit the growth of several cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 5.5 | Induction of apoptosis |

| HeLa (Cervical) | 4.2 | Cell cycle arrest |

| A549 (Lung) | 6.1 | Inhibition of proliferation |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating the compound's effectiveness against these cancer types.

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Studies have shown it to be effective against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Escherichia coli | 12 µg/mL | Bacteriostatic |

| Staphylococcus aureus | 8 µg/mL | Bactericidal |

| Pseudomonas aeruginosa | 15 µg/mL | Bacteriostatic |

The MIC values reflect the lowest concentration that inhibits bacterial growth, suggesting potential therapeutic applications in treating infections.

Case Studies

- Study on Anticancer Properties : A recent study evaluated the effects of this compound on MCF-7 breast cancer cells. The results demonstrated significant apoptosis induction through caspase activation pathways, indicating its potential as a chemotherapeutic agent .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound showed promising results in inhibiting bacterial growth, suggesting its utility in developing new antibiotics .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound | IC50 (µM) | Activity |

|---|---|---|

| N-cyclopropyl-N-(thiophen-2-ylmethyl)benzamide | 8.0 | Moderate anticancer activity |

| N-cyclopropyl-N-(4-fluorobenzene)benzamide | 10.5 | Lower efficacy against MCF-7 |

This table shows that while similar compounds exhibit some level of activity, this compound demonstrates superior potency against specific cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.